2-Chloro-4-isocyanato-pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
2-chloro-4-isocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChI Key |
CBYORPBSXNQQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=C=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4 Isocyanato Pyridine and Precursors
Exploration of Modern Approaches to Pyridyl Isocyanate Synthesis
The conversion of pyridine (B92270) derivatives into pyridyl isocyanates can be achieved through several advanced methodologies. These include classical rearrangements, the use of phosgene (B1210022) and its alternatives, and innovative catalytic approaches.
Curtius Rearrangement from Carboxylic Acid Derivatives
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This method is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govwikipedia.org
The general process begins with the conversion of a carboxylic acid to an acyl azide. This intermediate is then heated, causing it to undergo a concerted rearrangement where the R-group migrates to the nitrogen atom as nitrogen gas is eliminated, yielding the isocyanate. wikipedia.org The reaction proceeds with full retention of the migrating group's stereochemical configuration. wikipedia.org
General Mechanism of the Curtius Rearrangement:
Step 1: Acyl Azide Formation: A carboxylic acid derivative (like an acyl chloride or ester) is reacted with an azide salt (e.g., sodium azide) to form the acyl azide.
Step 2: Thermal or Photochemical Rearrangement: The acyl azide undergoes rearrangement upon heating or irradiation, losing dinitrogen gas to form the isocyanate. wikipedia.org
This strategy can be applied to the synthesis of 2-chloro-4-isocyanato-pyridine by starting with 2-chloro-isonicotinic acid. The resulting isocyanate is a stable intermediate that can be used in subsequent reactions to form ureas, carbamates, or other derivatives. nih.govrsc.org For instance, reacting the isocyanate with an alcohol produces a urethane (B1682113), while reaction with an amine yields a urea (B33335) derivative. wikipedia.org
Phosgenation-Based Strategies and Alternatives
The most common industrial method for synthesizing isocyanates is the phosgenation of a primary amine. wikipedia.org In this context, this compound would be synthesized by treating its corresponding amine precursor, 2-chloro-4-aminopyridine, with phosgene (COCl₂).
The reaction proceeds through a carbamoyl (B1232498) chloride intermediate and produces the desired isocyanate along with two equivalents of hydrogen chloride. wikipedia.org
Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl wikipedia.org
Due to the extreme toxicity and hazardous nature of phosgene gas, its use requires stringent safety precautions and specialized equipment. This has led to the development and use of phosgene alternatives, or "phosgene surrogates," for laboratory and industrial synthesis. A common and safer alternative is triphosgene, a solid crystalline compound that is easier to handle. Other alternatives include diphosgene and oxalyl chloride. wikipedia.org
Catalytic Routes to Isocyanate Formation
Catalytic methods provide an increasingly important and often more environmentally benign alternative to traditional phosgenation. researchgate.net A prominent catalytic route is the reductive carbonylation of nitroaromatic compounds. wikipedia.orgresearchgate.net This approach can synthesize this compound directly from 2-chloro-4-nitropyridine (B32982) and carbon monoxide, using a catalyst.
Group VIII transition metals, particularly palladium and rhodium complexes, are the most effective catalysts for this transformation. researchgate.netnih.gov The reaction is typically carried out under pressure and at elevated temperatures. One patented process describes the use of a noble metal halide catalyst, such as a palladium or rhodium halide, in conjunction with an amine compound co-catalyst to convert an organic nitro compound to an isocyanate. google.com Another approach involves the use of nickel complexes in the zero oxidation state as catalysts for the reaction between a halogenated aromatic compound and a metal cyanate. google.com These catalytic systems offer a direct pathway to isocyanates, avoiding the use of highly toxic phosgene. researchgate.net
Synthesis of Key Pyridine Intermediates
The availability of high-quality precursors is essential for the efficient synthesis of this compound. The primary intermediate is 2-chloro-4-aminopyridine.
Pathways to 2-Chloro-4-aminopyridine
Several synthetic routes to 2-chloro-4-aminopyridine (also known as 4-amino-2-chloropyridine) have been developed. chemicalbook.com A common and economically viable industrial method starts with the readily available raw material, 2-chloropyridine (B119429). chemicalbook.comgoogle.com
This multi-step synthesis generally involves:
N-Oxidation: 2-chloropyridine is first oxidized to 2-chloropyridine N-oxide. This is often achieved using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (mCPBA) in a solvent like chloroform (B151607). chemicalbook.comgoogle.com The introduction of the N-oxide group activates the pyridine ring for subsequent electrophilic substitution.
Nitration: The 2-chloropyridine N-oxide then undergoes regioselective nitration at the C-4 position. This is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) to yield 2-chloro-4-nitropyridine N-oxide. google.com
Reduction: The final step is the reduction of the nitro group in 2-chloro-4-nitropyridine N-oxide to an amino group, affording the target compound, 2-chloro-4-aminopyridine. google.comgoogle.com In some procedures, the N-oxide is first reduced to 2-chloro-4-nitropyridine using a reagent like phosphorus trichloride (B1173362), followed by the reduction of the nitro group. chemicalbook.com
Other reported, though less common, pathways include the reduction of 2-chloro-4-cyanopyridine (B57802) or methods starting from 2,4-dihydroxypyridine. chemicalbook.comgoogle.com
The reduction of the nitro group of the 2-chloro-4-nitropyridine precursor is a critical step in the synthesis of 2-chloro-4-aminopyridine. google.comgoogle.com This transformation can be accomplished using various reducing agents and conditions.
A widely used method involves catalytic hydrogenation or, more commonly, the use of a metal in an acidic medium. The reduction of 2-chloro-4-nitropyridine N-oxide is frequently performed using iron powder in the presence of glacial acetic acid. google.com The reaction is heated to reflux, and after completion, the product is isolated by neutralization and extraction. google.com This classical reduction method is robust and cost-effective for large-scale production.
| Precursor | Reducing Agent / Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 2-chloro-4-nitropyridine N-oxide | Iron powder | Glacial Acetic Acid | Reflux, 1.5 h | 2-chloro-4-aminopyridine | Not specified | google.com |
| 2-chloro-4-nitropyridine N-oxide | H₂/Pd or NaBH₃CN | Ethanol | Not specified | 2-chloro-4-aminopyridine | 70% (for N-oxide reduction) | |
| 2-chloro-4-nitropyridine-1-oxide | Phosphorus trichloride | Chloroform | Reflux | 2-chloro-4-nitropyridine | 78% | chemicalbook.com |
Functional Group Interconversion Strategies
The final step in synthesizing this compound often involves the conversion of a precursor functional group at the C-4 position of the 2-chloropyridine ring into the desired isocyanate group. Several classical and modern organic reactions are employed for this purpose, each with distinct advantages. The primary strategies include the direct phosgenation of an amine and rearrangement reactions of carboxylic acid derivatives.
The most direct route to this compound is the phosgenation of its corresponding amine precursor, 2-chloro-4-aminopyridine. This reaction typically involves treating the amine with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.
Alternatively, rearrangement reactions provide robust, phosgene-free pathways to isocyanates from different precursors.
The Curtius rearrangement is a versatile method that converts a carboxylic acid into an isocyanate with one less carbon atom. nih.govnih.gov The process begins with the conversion of a carboxylic acid, such as 2-chloro-isonicotinic acid, into an acyl azide. This is often achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.govorganic-chemistry.org The acyl azide, upon thermal or photochemical induction, undergoes rearrangement, losing nitrogen gas (N₂) to form the isocyanate intermediate. nih.govwikipedia.org A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the migrating group's stereochemistry and generally avoids harsh conditions. nih.govnih.gov Mechanistic studies suggest the reaction is a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.org
The Hofmann rearrangement offers another pathway, starting from a primary amide, such as 2-chloro-isonicotinamide. wikipedia.org This reaction treats the primary amide with a halogen (typically bromine) and a strong base (like sodium hydroxide) to form an isocyanate intermediate. wikipedia.org The reaction proceeds through the formation of an N-bromoamide, which is deprotonated and then rearranges to the isocyanate with the loss of a halide ion. wikipedia.org This method is particularly useful in industrial applications for converting amides to amines (after hydrolysis of the isocyanate), but the isocyanate itself can be trapped. thermofisher.com
These functional group interconversion strategies are summarized in the table below.
| Rearrangement | Starting Material Precursor | Key Reagents | Intermediate |
| Phosgenation | 2-Chloro-4-aminopyridine | Phosgene (COCl₂) or equivalent | Carbamoyl chloride |
| Curtius Rearrangement | 2-Chloro-isonicotinic acid | Diphenylphosphoryl azide (DPPA) or NaN₃ | Acyl azide |
| Hofmann Rearrangement | 2-Chloro-isonicotinamide | Bromine (Br₂), Sodium Hydroxide (NaOH) | N-bromoamide |
Formation of Substituted Pyridine N-Oxides as Synthetic Handles
Pyridine N-oxides are crucial intermediates in the synthesis of substituted pyridines because the N-oxide group alters the ring's electronic properties, facilitating reactions that are difficult on the parent pyridine. nih.govwordpress.com Specifically, for precursors to this compound, the formation of 2-chloro-4-nitropyridine N-oxide is a pivotal step. chemimpex.comnbinno.com
The synthesis typically starts with 2-chloropyridine, which is first oxidized to 2-chloropyridine N-oxide. nbinno.comchemicalbook.com This oxidation can be achieved using various oxidizing agents, including peroxy acids like meta-chloroperbenzoic acid (m-CPBA) in a solvent like chloroform, or a combination of hydrogen peroxide in acetic acid. chemicalbook.comgoogle.comguidechem.com The resulting 2-chloropyridine N-oxide is then nitrated. The N-oxide group activates the C-4 position for electrophilic substitution, allowing for regioselective nitration. This is commonly performed using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2-chloro-4-nitropyridine N-oxide. guidechem.comprepchem.com
Once formed, the 2-chloro-4-nitropyridine N-oxide serves as a versatile handle for further transformations. The nitro group can be reduced to an amino group, and the N-oxide can be deoxygenated. For instance, reduction of the nitro group using agents like iron powder in acetic acid yields 2-chloro-4-aminopyridine N-oxide, which can then be deoxygenated. google.com Alternatively, deoxygenation of 2-chloro-4-nitropyridine N-oxide with a reagent like phosphorus trichloride (PCl₃) in chloroform yields 2-chloro-4-nitropyridine. chemicalbook.com This nitro compound can then be reduced to 2-chloro-4-aminopyridine, a direct precursor for phosgenation. google.comgoogle.com
The use of N-oxides provides a reliable route to otherwise difficult-to-access 4-substituted pyridines. nbinno.comchemicalbook.com
Optimization of Reaction Conditions and Process Intensification
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. jocpr.comorganic-chemistry.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes enhanced product purity compared to conventional heating methods. organic-chemistry.org This is attributed to efficient and uniform heating of the reaction mixture.
While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles are applicable to several steps in its synthetic pathway. For example, the synthesis of substituted pyridine derivatives, such as those derived from chalcones and 3-aminobut-2-enenitrile, has been shown to be significantly more efficient under microwave irradiation compared to conventional refluxing, with reaction times dropping from hours to minutes. jocpr.com Similarly, the Bohlmann-Rahtz pyridine synthesis is greatly improved by microwave heating, achieving higher yields in shorter times, even under solvent-free conditions. organic-chemistry.org
Microwave assistance can also be applied to the formation of isocyanates and their derivatives. rsc.orgrsc.org For instance, cobalt-catalyzed C-H aminocarbonylation reactions with isocyanates to form amides have been successfully performed under microwave conditions. rsc.org Given that key transformations like the Curtius rearrangement are thermally induced, microwave heating can provide precise and rapid temperature control to facilitate the reaction while potentially minimizing side reactions. The quaternization of pyridine derivatives, another common reaction type, has also been shown to be highly efficient under microwave conditions, with reactions completing in minutes at elevated temperatures. mdpi.com
The table below compares conventional and microwave-assisted methods for a representative pyridine synthesis.
| Synthesis Method | Reaction Time | Yield |
| Conventional Heating (Reflux) | 10-16 hours | Moderate |
| Microwave Irradiation | 10-30 minutes | Good to Excellent |
Data based on a representative synthesis of pyridine-3-carbonitrile (B1148548) derivatives. jocpr.com
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly influence reaction rates, mechanisms, and product selectivity by affecting the stability of reactants, transition states, and intermediates. nih.gov
In the synthesis of pyridine N-oxides, the solvent polarity plays a crucial role. The oxidation of pyridines is often carried out in solvents like acetic acid or chloroform. chemicalbook.comgoogle.com Subsequent reactions, such as nitration, typically require strong acid conditions where sulfuric acid itself acts as the solvent. prepchem.com Studies on related pyridine N-oxides have shown that solvent polarity can impact excited-state dynamics, with polar solvents like acetonitrile (B52724) influencing reaction pathways. rsc.org
For functional group interconversions, solvent choice is equally critical.
Phosgenation: These reactions are typically run in nonpolar aprotic solvents like toluene (B28343) or ethyl acetate. sciencemadness.org Toluene is a common solvent that can dissolve a significant amount of phosgene. sciencemadness.org
Curtius Rearrangement: The kinetics of the Curtius rearrangement are generally first-order. nih.gov The thermal decomposition of the acyl azide can be performed in a variety of inert solvents. The choice of solvent becomes particularly important when the resulting isocyanate is to be trapped in situ. For example, performing the rearrangement in an alcohol solvent will lead to the formation of a carbamate.
Hofmann Rearrangement: This reaction is typically carried out in aqueous or alcoholic solutions of a base, such as sodium hydroxide. wikipedia.org
The solvent can dramatically alter reaction energetics. For instance, studies on phospho group transfers have shown that moving from water to a dipolar aprotic solvent like 95% DMSO can lead to a significant enthalpic acceleration, stabilizing the transition state. nih.gov Understanding these solvent effects allows for the rational selection of reaction media to optimize the synthesis of this compound and its intermediates.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Isocyanato Pyridine
Nucleophilic Addition Reactions at the Isocyanate Group
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it a prime target for attack by various nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, leading to the formation of a variety of functional groups.
Reactions with Amines: Formation of Substituted Ureas
The reaction of isocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of substituted ureas. acs.org This reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the stable urea (B33335) derivative. A key advantage of this method is that it does not typically require a base. commonorganicchemistry.com
The general transformation can be represented as:
R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''
Where R is the 2-chloro-4-pyridyl group, and R' and R'' can be hydrogen, alkyl, or aryl substituents.
The synthesis of ureas from isocyanates and amines is a cornerstone of many chemical processes, including the production of pharmaceuticals and agrochemicals. beilstein-journals.org The predictability and high yields of this reaction make it a favored transformation in combinatorial chemistry and library synthesis. acs.org
| Amine Reactant | Product (Substituted Urea) | General Reaction Conditions |
|---|---|---|
| Primary Aliphatic Amine (e.g., n-Butylamine) | N-(2-Chloro-4-pyridyl)-N'-butylurea | Inert solvent (e.g., THF, DCM), Room Temperature |
| Secondary Aliphatic Amine (e.g., Diethylamine) | N-(2-Chloro-4-pyridyl)-N',N'-diethylurea | |
| Aromatic Amine (e.g., Aniline) | N-(2-Chloro-4-pyridyl)-N'-phenylurea |
Reactions with Alcohols: Synthesis of Carbamates
Isocyanates readily react with alcohols to form carbamates. This reaction is analogous to the formation of ureas, with the oxygen atom of the alcohol acting as the nucleophile. The reaction is often catalyzed by bases or organometallic compounds, although it can also proceed thermally.
The general reaction is as follows:
R-N=C=O + R'-OH → R-NH-C(=O)-O-R'
In the context of this compound, the reaction with an alcohol would yield a 2-chloro-4-pyridylcarbamate. These compounds are of interest in medicinal chemistry and materials science. nih.gov For instance, a method for the synthesis of primary carbamates from alcohols has been developed using chlorosulfonyl isocyanate in pyridine (B92270) at room temperature. nih.gov
| Alcohol Reactant | Product (Carbamate) | General Reaction Conditions |
|---|---|---|
| Methanol | Methyl (2-chloro-4-pyridyl)carbamate | Inert solvent, may require catalyst (e.g., base or organometallic compound) |
| Ethanol | Ethyl (2-chloro-4-pyridyl)carbamate |
Reactions with Thiols and Other Heteroatom Nucleophiles
Thiols (R-SH) can also add across the isocyanate group to form thiocarbamates. This reaction is similar to that with alcohols and amines but may require specific catalysts or conditions to proceed efficiently. The sulfur atom of the thiol attacks the electrophilic carbon of the isocyanate.
R-N=C=O + R'-SH → R-NH-C(=O)-S-R'
Other heteroatom nucleophiles, such as hydrazines and hydroxylamines, can also react with isocyanates to produce a diverse array of derivatives, further highlighting the versatility of the isocyanate functional group in organic synthesis.
Pyridine Ring Reactivity and Substituent Effects
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4. youtube.comvaia.com
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position
The chlorine atom at the 2-position of the pyridine ring is a good leaving group in SNAr reactions. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. vaia.com
The isocyanate group at the 4-position is a strong electron-withdrawing group. This property further enhances the electrophilicity of the pyridine ring, particularly at the 2- and 6-positions, making the chlorine atom at the C-2 position more susceptible to nucleophilic attack. The electron-withdrawing nature of the isocyanate group helps to stabilize the negatively charged intermediate formed during the SNAr reaction.
The general mechanism for the SNAr reaction at the 2-position is a two-step process:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.
The rate of SNAr reactions on halopyridines is influenced by the nature of the leaving group, with the general order of reactivity being F > Cl > Br > I. researchgate.net While the isocyanate group activates the ring towards SNAr, it can also react with certain nucleophiles. Therefore, careful selection of reaction conditions and nucleophiles is often necessary to achieve selective substitution at the chlorine position without affecting the isocyanate group.
| Substituent at C-4 | Relative Reactivity at C-2 towards SNAr | Reason |
|---|---|---|
| -H | Base reactivity | Standard electron-deficient pyridine ring |
| -N=C=O | Enhanced reactivity | Strong electron-withdrawing nature of the isocyanate group stabilizes the Meisenheimer complex |
Kinetic and Mechanistic Studies of Halogen Displacement
The displacement of the chlorine atom in 2-chloropyridine (B119429) derivatives is a well-studied class of nucleophilic aromatic substitution (SNAr) reactions. youtube.comresearchgate.net The reactivity of the C2 position in the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the intermediate formed during the substitution process. quimicaorganica.org
Kinetic studies of similar 2-chloropyridine systems, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025), reacting with arenethiolates have shown that these reactions typically follow second-order kinetics. rsc.org This indicates that the rate of reaction is dependent on the concentration of both the 2-chloropyridine derivative and the nucleophile. rsc.org The mechanism is generally proposed to be an addition-elimination pathway. youtube.comrsc.org In this mechanism, the nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com Subsequently, the chlorine atom is expelled as a chloride ion, and the aromaticity of the ring is restored. youtube.com
The rate of this halogen displacement is significantly influenced by the nature of the substituents on the pyridine ring and the nucleophile. rsc.orgresearchgate.net Electron-withdrawing groups on the pyridine ring, particularly at positions that can stabilize the negative charge of the Meisenheimer intermediate through resonance, increase the reaction rate. researchgate.net For instance, a nitro group at the 3- or 5-position enhances the reactivity of 2-chloropyridine towards nucleophilic attack. rsc.org The reactivity of 2-chloro-5-nitropyridine is found to be greater than that of 2-chloro-3-nitropyridine in reactions with arenethiolates. rsc.org
The general mechanism for nucleophilic aromatic substitution on a 2-chloropyridine can be visualized as follows:
Nucleophilic Attack: A nucleophile (Nu-) attacks the C2 carbon of the pyridine ring, which is bonded to the chlorine atom. This leads to the formation of a tetrahedral intermediate.
Formation of Meisenheimer Complex: The resulting intermediate, a Meisenheimer complex, is stabilized by the delocalization of the negative charge over the pyridine ring, including the nitrogen atom.
Leaving Group Departure: The chloride ion (Cl-) is eliminated, and the aromaticity of the pyridine ring is re-established, yielding the substituted pyridine product.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609). quimicaorganica.orgyoutube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom is protonated, further deactivating the ring. rsc.org
When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgyoutube.com Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate where one of the resonance structures places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org
For this compound, the presence of the chlorine atom and the isocyanato group will further influence the regioselectivity and rate of any potential electrophilic substitution. Both the chloro and isocyanato groups are generally considered deactivating, although the chloro group is an ortho-, para-director in benzene systems due to its lone pairs. However, in the deactivated pyridine system, the directing effects might be less pronounced.
Given the strong deactivation of the pyridine ring, especially with the presence of a chloro and an isocyanato substituent, electrophilic aromatic substitution on this compound would likely require harsh reaction conditions. youtube.com Specific examples of electrophilic substitution reactions, such as nitration or acylation, on this compound are not detailed in the provided search results. However, studies on related substituted pyridines, like benzo[b]furo[2,3-c]pyridines, show that nitration and acylation can occur on the benzene ring portion of the fused system. researchgate.net
Cycloaddition Reactions and Intramolecular Processes
Dimerization and Trimerization Tendencies of Pyridyl Isocyanates
Aromatic isocyanates are known to undergo self-reactions, including dimerization and trimerization, often catalyzed by bases like pyridines or trialkylphosphines. nih.govgoogle.com The dimerization of isocyanates leads to the formation of a four-membered ring structure called a uretidione (or uretdione). google.comresearchgate.net Trimerization results in a six-membered isocyanurate ring. researchgate.nettue.nl
The dimerization process is a reversible equilibrium reaction. google.com The formation of the dimer is generally favored at lower temperatures, while higher temperatures can cause the dimer to dissociate back into the monomeric isocyanate. google.com This property makes isocyanate dimers useful as a source of isocyanate in situ for certain applications. nih.gov
The catalytic activity for dimerization is influenced by steric factors. For example, in the dimerization of phenyl isocyanate, pyridine acts as a catalyst, but sterically hindered pyridines like 2-methylpyridine (B31789) show poor catalytic activity. jst.go.jp Trialkylphosphines are generally more vigorous catalysts for dimerization than pyridines. google.com
While specific studies on the dimerization and trimerization of this compound were not found, the general reactivity of aromatic isocyanates suggests that it would have a tendency to undergo these reactions. The presence of the electron-withdrawing chloro group and the pyridine nitrogen may influence the rate and equilibrium of these processes. The dimerization of aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) is a well-known phenomenon, and ortho-substitution can retard the rate of dimer formation. google.com
Table of Isocyanate Self-Reactions:
| Reaction | Product | Ring Structure |
|---|---|---|
| Dimerization | Uretidione | 4-membered |
Computational and Theoretical Investigations of 2 Chloro 4 Isocyanato Pyridine
Quantum Chemical Calculations and Molecular Modeling
Density Functional Theory (DFT) Studies
No specific DFT studies on 2-Chloro-4-isocyanato-pyridine were found. Such studies would typically involve the optimization of the molecular geometry to determine key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency analysis is commonly performed to confirm the nature of the stationary points on the potential energy surface.
Ab Initio and Semi-Empirical Methods
There is no available information regarding the application of Ab Initio or semi-empirical computational methods to the study of this compound.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for predicting its reactivity, could not be performed due to the absence of published computational results. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and stability.
Charge Distribution and Electrostatic Potential Maps (MEP)
Without computational data, a description of the charge distribution and the generation of a Molecular Electrostatic Potential (MEP) map for this compound is not feasible. MEP maps are valuable for understanding electrophilic and nucleophilic sites within a molecule.
Conformational Analysis and Potential Energy Surfaces (PES)
A conformational analysis, which would involve constructing a Potential Energy Surface (PES) by systematically varying key dihedral angles, has not been reported for this compound. This type of analysis is essential for identifying the most stable conformers of the molecule.
Simulation of Spectroscopic Parameters (Vibrational, NMR)
Detailed research findings from computational simulations of the vibrational and NMR spectroscopic parameters for this compound are not present in the current body of scientific literature. Consequently, data tables of simulated vibrational frequencies and NMR chemical shifts for this compound cannot be compiled.
Theoretical investigations of similar pyridine (B92270) derivatives have utilized methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets to calculate spectroscopic data. These studies provide a framework for how such an analysis of this compound could be conducted. However, without specific calculations for the target molecule, any discussion of its theoretical spectroscopic properties would be purely speculative and fall outside the scope of this article.
The scientific community awaits dedicated computational studies on this compound to elucidate its electronic structure and spectroscopic characteristics, which would provide valuable data for chemists working with this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-4-isocyanato-pyridine in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.
Based on analyses of similar substituted pyridines, the expected chemical shifts for the aromatic protons would appear in distinct regions of the ¹H NMR spectrum. researchgate.netnih.gov The electron-withdrawing nature of the chloro and isocyanato groups, as well as the nitrogen atom in the ring, significantly influences the electronic environment of each nucleus.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2 | - | ~152-155 | Carbon bearing the chloro group. |
| H3 | ~7.3-7.5 | ~122-125 | Coupled to H5 (meta coupling). |
| C4 | - | ~148-151 | Carbon bearing the isocyanato group. |
| H5 | ~7.1-7.3 | ~120-123 | Coupled to H3 (meta) and H6 (ortho). |
| H6 | ~8.2-8.4 | ~150-153 | Coupled to H5 (ortho). Most downfield proton due to proximity to ring nitrogen. |
| -NCO | - | ~125-130 | Isocyanate carbon; can be broad or difficult to observe. acs.org |
To confirm the assignments of the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a cross-peak would be expected between H5 and H6, confirming their ortho relationship. A weaker cross-peak might also be visible between H3 and H5, indicative of a meta-coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It provides an unambiguous link between the proton and carbon skeletons of the molecule, confirming which proton is attached to which carbon (H3-C3, H5-C5, H6-C6). plos.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.net It is crucial for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations would include:
H6 correlating to C2, C4, and C5.
H5 correlating to C3, C4, and the isocyanate carbon.
H3 correlating to C2, C4, and C5.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form. wikipedia.orgemory.edu It is particularly valuable for identifying and characterizing different crystalline forms, or polymorphs, of a compound. Polymorphs, while chemically identical, have different crystal lattice arrangements, which can lead to variations in their physical properties.
In ssNMR, anisotropic interactions that are averaged out in solution are observable and provide rich structural information. emory.edu Different polymorphs of this compound would produce distinct ssNMR spectra due to differences in intermolecular packing and the local electronic environment of the nuclei. Key ssNMR techniques include:
Magic Angle Spinning (MAS): This involves rapidly spinning the sample at a specific angle (54.74°) to the magnetic field to average out anisotropic interactions, resulting in narrower, more resolved spectral lines. wikipedia.org
Cross-Polarization (CP/MAS): This technique enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H, significantly reducing experiment time.
By comparing the ¹³C CP/MAS spectra of different batches or crystalline forms, one can identify the presence of polymorphs through variations in the number of signals, their chemical shifts, and their line shapes. For instance, a molecule that is symmetric in solution may exhibit multiple distinct signals in the solid state if it occupies a non-symmetric position in the crystal lattice.
Vibrational Spectroscopy: FT-IR and Raman Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule.
The FT-IR and Raman spectra are complementary. The most prominent feature in the FT-IR spectrum of this compound is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.netresearchgate.net This band is a hallmark of isocyanates and typically appears in a relatively clean region of the spectrum.
A detailed assignment of the principal vibrational modes can be made by comparing the experimental spectra with data from related compounds, such as other substituted pyridines and isocyanates. researchgate.netaps.org
Principal Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Expected Intensity (IR/Raman) |
|---|---|---|---|
| ~3100-3000 | ν(C-H) | Pyridine (B92270) Ring | Medium / Medium |
| ~2280-2250 | ν_as(N=C=O) | Isocyanate | Very Strong / Weak |
| ~1600-1550 | ν(C=C), ν(C=N) | Pyridine Ring | Strong / Strong |
| ~1450-1350 | δ(C-H), Ring Vibrations | Pyridine Ring | Medium-Strong / Medium |
| ~1380 | ν_s(N=C=O) | Isocyanate | Medium / Strong |
| ~1000-990 | Ring Breathing | Pyridine Ring | Weak / Strong |
| ~800-700 | ν(C-Cl) | Chloro-Pyridine | Strong / Medium |
| ~640 | δ(N=C=O) | Isocyanate | Strong / Weak |
ν = stretching; δ = bending; as = asymmetric; s = symmetric
Normal mode analysis, often aided by Density Functional Theory (DFT) calculations, can correlate the observed experimental frequencies with specific atomic motions, providing a fundamental understanding of the molecule's vibrational dynamics. researchgate.net
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns under ionization. For this compound (C₆H₃ClN₂O), the expected exact mass is approximately 154.00 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of one chlorine atom. miamioh.edu
The principal fragmentation pathways under electron impact (EI) ionization are predicted to involve the cleavage of the most labile bonds:
Loss of Isocyanate: Cleavage of the C-N bond can lead to the loss of a neutral NCO radical, resulting in a [M - 42]⁺ fragment corresponding to the 2-chloropyridyl cation.
Loss of Chlorine: The loss of a chlorine radical (·Cl) would produce a [M - 35]⁺ fragment.
Loss of Carbon Monoxide: A common pathway for isocyanates is the loss of CO from the molecular ion to give a [M - 28]⁺ fragment.
Pyridine Ring Fission: At higher energies, the aromatic ring can fragment, leading to smaller charged species.
Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Architecture
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com Growing a suitable single crystal of this compound would allow for the collection of high-resolution diffraction data. acs.orgnih.gov
Analysis of the XRD data provides:
Absolute Molecular Structure: Unambiguous confirmation of the atomic connectivity and constitution.
Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.
Solid-State Conformation: Determination of the preferred conformation of the molecule in the crystalline state.
While specific crystal data for this compound is not publicly available, a successful analysis would yield the parameters listed in the following table.
Representative Data from a Single-Crystal XRD Analysis
| Parameter | Description |
|---|---|
| Chemical Formula | C₆H₃ClN₂O |
| Formula Weight | Calculated molecular weight. |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This comprehensive suite of analytical techniques provides a complete and detailed picture of the structure of this compound, from its fundamental bonding and functional groups to its precise three-dimensional arrangement in space.
Applications As a Versatile Synthetic Building Block in Complex Chemical Architectures
Construction of Advanced Heterocyclic Scaffolds
The unique structure of 2-chloro-4-isocyanato-pyridine lends itself to the creation of a diverse array of heterocyclic compounds. The isocyanate group readily reacts with nucleophiles, while the chloro-substituent can participate in various coupling and displacement reactions, enabling the construction of intricate molecular frameworks.
Synthesis of Diverse Pyridinyl Urea (B33335) Derivatives
A primary application of this compound is in the synthesis of pyridinyl urea derivatives. The isocyanate moiety undergoes facile addition reactions with primary and secondary amines to form the corresponding urea linkage. This reaction is often high-yielding and proceeds under mild conditions. googleapis.com The resulting N-(2-chloro-4-pyridinyl) ureas are an important class of compounds, with some exhibiting biological activity. For instance, they are key structural motifs in compounds designed as kinase inhibitors, analogous to the drug sorafenib (B1663141). nih.gov The synthesis of sorafenib and its analogues often involves the reaction of an isocyanate with an appropriate amine. nih.govresearchgate.netnih.govresearchgate.net
The general scheme for this reaction involves stirring this compound with a substituted amine in a suitable solvent, such as dichloromethane (B109758) or dimethylformamide. googleapis.comnih.gov The product can then be isolated and purified using standard techniques like column chromatography or recrystallization. nih.gov
Table 1: Examples of Pyridinyl Urea Derivatives Synthesized from this compound
| Amine Reactant | Resulting Pyridinyl Urea Derivative | Reaction Conditions | Reference |
|---|---|---|---|
| 1-Methylethylamine | N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea | Dimethylformamide, ambient temperature | googleapis.com |
| Cyclopentylamine | N-(2-chloro-4-pyridinyl)-N'-cyclopentylurea | Phenyl N-(2-chloro-4-pyridinyl)carbamate intermediate route | googleapis.com |
| Substituted anilines | Various N-(2-chloro-4-pyridinyl)-N'-(aryl)ureas | Dichloromethane, room temperature | nih.gov |
Formation of Fused Pyridine (B92270) Systems (e.g., Triazolopyridines, Pyrimidinyl Derivatives)
The reactivity of this compound can be harnessed to construct fused heterocyclic systems. For instance, the isocyanate group can react with a suitably functionalized hydrazine (B178648) to initiate a cyclization cascade, leading to the formation of triazolopyridine scaffolds. The synthesis of nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines often starts from 2-chloropyridine (B119429) or 2-hydrazinopyridine (B147025) derivatives. organic-chemistry.orgresearchgate.netmdpi.com While direct use of this compound in a one-pot synthesis of triazolopyridines is not extensively documented, its potential as a precursor to the necessary intermediates is significant.
Similarly, in the realm of pyrimidine (B1678525) chemistry, this compound can serve as a starting material for more complex pyrimidinyl derivatives. The synthesis of various substituted pyrimidines often involves nucleophilic substitution on a chloropyrimidine core. nih.govgoogle.comgoogle.com The isocyanate group of this compound can be transformed into other functional groups, such as an amine via hydrolysis and subsequent Curtius, Hofmann, or Lossen rearrangement, which can then be utilized in the construction of a fused pyrimidine ring.
Table 2: Plausible Synthetic Routes to Fused Pyridine Systems
| Target Fused System | Plausible Synthetic Strategy Involving this compound | Key Intermediates |
|---|---|---|
| Triazolopyridines | Reaction with hydrazine to form a semicarbazide, followed by intramolecular cyclization. | N-(2-chloro-4-pyridinyl)hydrazine-1-carboxamide |
Development of Novel Polycyclic Aromatic Nitrogen Heterocycles
Beyond simple fused systems, this compound is a building block for novel polycyclic aromatic nitrogen heterocycles. The isocyanate can be used to link the pyridine ring to other aromatic systems, and the chloro group provides a handle for subsequent ring-forming reactions, such as palladium-catalyzed cross-coupling reactions. This strategy allows for the systematic construction of large, planar, nitrogen-containing aromatic molecules with potential applications in materials science and electronics.
Utilization in Polymer Chemistry and Materials Science
The dual reactivity of this compound also makes it a valuable monomer and functionalizing agent in polymer chemistry.
Incorporation into Polymeric Frameworks (e.g., Polyurethanes)
Isocyanates are the cornerstone of polyurethane chemistry. The isocyanate group of this compound can react with polyols in a polyaddition reaction to form polyurethanes. researchgate.net The incorporation of the 2-chloro-4-pyridinyl moiety into the polymer backbone can impart specific properties, such as thermal stability, flame retardancy, and metal-coordinating capabilities. The pendant chloro-pyridine units can also serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties.
Table 3: Potential Polyurethane Systems Incorporating this compound
| Co-monomer (Polyol) | Potential Polymer Structure | Potential Properties |
|---|---|---|
| Polyethylene glycol | Poly(ether urethane) with pendant 2-chloro-4-pyridinyl groups | Increased hydrophilicity, sites for cross-linking |
| 1,4-Butanediol | Linear polyurethane with regularly spaced 2-chloro-4-pyridinyl units | Enhanced thermal stability, potential for metal coordination |
End-Group Functionalization of Macromolecules
The high reactivity of the isocyanate group makes this compound an excellent reagent for the end-group functionalization of various macromolecules. Polymers with terminal hydroxyl or amine groups can be readily modified by reaction with this compound. This introduces a 2-chloro-4-pyridinyl unit at the chain end, which can be used for a variety of purposes. For example, it can serve as a "hook" for attaching the polymer to a surface or another molecule, or it can be used to initiate the growth of a second polymer block in the synthesis of block copolymers.
Table 4: Examples of Macromolecule End-Group Functionalization
| Macromolecule with Terminal Functional Group | Functionalization Reaction | Resulting Functionalized Macromolecule |
|---|---|---|
| Hydroxy-terminated polystyrene | Reaction with the isocyanate group of this compound | Polystyrene with a terminal 2-chloro-4-pyridinylurethane group |
Sustainable Synthesis and Process Optimization for 2 Chloro 4 Isocyanato Pyridine
Principles of Green Chemistry in Synthetic Design
The design of synthetic routes for 2-chloro-4-isocyanato-pyridine is increasingly influenced by the 12 Principles of Green Chemistry. acs.orgedu.krd These principles provide a framework for chemists and chemical engineers to develop more environmentally benign processes. Key among these for the synthesis of isocyanates are atom economy, waste minimization, and the use of benign solvents and catalysts. edu.krdresearchgate.net
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Traditional methods for synthesizing isocyanates often involve the use of phosgene (B1210022), a highly toxic gas. While effective, the phosgene route suffers from poor atom economy, as a significant portion of the reactant atoms end up in unwanted byproducts, such as hydrogen chloride. aiche.org
In contrast, modern, greener synthetic routes aim to maximize atom economy. One such approach is the thermal decomposition of carbamates. In this method, 2-chloro-4-aminopyridine is first converted to a carbamate, which then decomposes to yield the desired this compound and a recyclable alcohol. This process, in theory, can have a much higher atom economy as the alcohol byproduct can be reused.
Another green metric, the E-factor (Environmental Factor), quantifies the amount of waste generated per unit of product. frontiersin.org The ideal E-factor is zero. The phosgene process for isocyanates has a notoriously high E-factor due to the generation of stoichiometric amounts of hydrogen chloride and the use of large volumes of solvents. Sustainable alternatives, by minimizing byproducts and solvent usage, strive for a significantly lower E-factor.
Comparison of Synthetic Routes to Isocyanates
| Synthetic Route | Key Reactants | Major Byproducts | Theoretical Atom Economy | Key Sustainability Considerations |
|---|---|---|---|---|
| Traditional Phosgene Route | Amine, Phosgene (COCl₂) | Hydrogen Chloride (HCl) | Low | Use of highly toxic phosgene, corrosive byproduct, high E-factor. aiche.org |
| Carbamate Decomposition | Amine, Dialkyl Carbonate | Alcohol (recyclable) | High | Avoids phosgene, potential for high atom economy if alcohol is recycled. researchgate.net |
| Reductive Carbonylation | Nitro Compound, Carbon Monoxide (CO) | Water | High | Avoids phosgene, uses a C1 building block, but may require high pressures and specialized catalysts. aiche.org |
Use of Benign Solvents and Catalysts
The choice of solvents and catalysts is critical in green chemistry. nih.gov Traditional syntheses of pyridine (B92270) derivatives and their subsequent conversion to isocyanates often employ chlorinated solvents, which are toxic and environmentally persistent. google.com Green chemistry promotes the use of benign solvents such as water, supercritical fluids, or ionic liquids, or even solvent-free conditions where possible. nih.gov For the synthesis of isocyanates, high-boiling point, non-polar aprotic solvents are often required for thermal decomposition of carbamates, and the selection of a solvent with a good safety and environmental profile is crucial. mdpi.com
Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher selectivity and lower energy input, often replacing stoichiometric reagents that generate large amounts of waste. edu.krd In the context of this compound synthesis, the development of efficient and recyclable catalysts for phosgene-free routes is a key area of research. For the thermal decomposition of carbamates, various metal oxides and salts have been investigated as catalysts to lower the required decomposition temperature and improve yields. researchgate.net For carbonylation reactions, transition metal complexes, particularly those based on palladium, are often employed. nih.gov The move towards heterogeneous catalysts is particularly desirable as it simplifies catalyst recovery and product purification. edu.krd
Catalytic Systems for Phosgene-Free Isocyanate Synthesis
| Catalyst Type | Example Catalysts | Applicable Reaction | Advantages |
|---|---|---|---|
| Metal Oxides | ZnO, Bi₂O₃ | Carbamate Decomposition | Often low cost, can be heterogeneous, facilitating separation. researchgate.net |
| Transition Metal Complexes | Palladium(II) acetate/phosphine ligands | Carbonylation of amines/nitro compounds | High activity and selectivity for carbonylation. nih.gov |
| Heterogeneous Catalysts | Supported metal catalysts, zeolites | Various | Ease of separation and recycling, potential for continuous processes. edu.krd |
| Biocatalysts | Engineered enzymes | Emerging routes | High selectivity, mild reaction conditions, biodegradable. edu.krd |
Process Development and Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, particularly for sustainable processes that may be less mature than their traditional counterparts. Process intensification, which aims to develop smaller, more efficient, and safer production plants, is a key strategy in modern chemical manufacturing. aiche.orgfrontiersin.org
For the synthesis of this compound, the use of continuous flow reactors offers significant advantages over traditional batch reactors. Flow chemistry can provide better control over reaction parameters such as temperature and pressure, leading to higher yields and selectivity. frontiersin.org This is particularly important for potentially hazardous reactions or when dealing with unstable intermediates like some heterocyclic isocyanates. rsc.org
Environmental Footprint Assessment of Synthetic Routes
A comprehensive evaluation of the environmental impact of a chemical process is achieved through a Life Cycle Assessment (LCA). rsc.orgmdpi.com An LCA for the synthesis of this compound would consider the entire life cycle of the product, from the extraction of raw materials to the final disposal or recycling of the product and any waste generated.
When comparing the traditional phosgene route to greener alternatives for producing this compound, an LCA would quantify impacts such as global warming potential, ozone depletion potential, and human toxicity. The high toxicity of phosgene and the corrosive nature of the HCl byproduct would contribute significantly to the negative environmental and safety profile of the traditional route. aiche.org In contrast, phosgene-free routes that utilize less hazardous materials and generate recyclable byproducts would be expected to have a much smaller environmental footprint. researchgate.netnih.gov However, a full LCA would also need to account for the energy consumption of the process, the environmental impact of catalyst production and disposal, and the efficiency of solvent and byproduct recycling loops.
Future Research Directions and Emerging Opportunities
Design of Novel Derivatives with Tailored Reactivity
The inherent reactivity of 2-chloro-4-isocyanato-pyridine can be finely tuned through the strategic design of novel derivatives. By introducing various functional groups onto the pyridine (B92270) ring, researchers can modulate the electrophilicity of the isocyanate group and the susceptibility of the chlorine atom to nucleophilic substitution. This allows for the creation of a library of compounds with tailored reactivity profiles for specific applications.
A key area of investigation involves understanding the structure-activity relationships of these new derivatives. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the compound's biological activity. Studies on other pyridine derivatives have shown that the presence and position of functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity against cancer cell lines, while halogens or bulky groups may decrease it. nih.govnih.govresearchgate.net This knowledge can guide the rational design of this compound derivatives with desired therapeutic properties.
Exploration of Unconventional Reaction Pathways
Beyond standard nucleophilic additions to the isocyanate, future research will likely delve into less conventional reaction pathways to access novel molecular scaffolds. The isocyanate moiety is known to participate in a variety of cycloaddition reactions. acs.orgelsevierpure.comresearchtrends.net For example, [4+2] cycloadditions with dienes can lead to the formation of complex heterocyclic systems. acs.org The reaction of isocyanates with nitrones has been shown to proceed via either concerted or stepwise mechanisms depending on the solvent polarity, leading to different heterocyclic products. acs.org Investigating the participation of this compound in such cycloadditions could open doors to new classes of compounds with unique properties.
Furthermore, the pyridine ring itself offers opportunities for unconventional transformations. C-H functionalization, a powerful tool in modern organic synthesis, could be employed to directly introduce new substituents at specific positions on the pyridine ring, bypassing traditional multi-step synthetic sequences. nih.govscience.govrsc.org Exploring these advanced synthetic methods will undoubtedly expand the chemical space accessible from this versatile starting material.
Integration with Flow Chemistry and Automated Synthesis
The synthesis and handling of isocyanates can present challenges due to their reactivity and potential toxicity. Flow chemistry offers a safer and more efficient alternative to traditional batch processes for the synthesis of isocyanates. thieme-connect.comrsc.orgrsc.orggoogle.com Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous intermediates. thieme-connect.comepo.org The development of a continuous flow process for the preparation of this compound and its derivatives would be a significant advancement, enabling safer and more scalable production. google.com
Automated synthesis platforms can be coupled with flow reactors to rapidly generate libraries of this compound derivatives for high-throughput screening. This integration of technologies will accelerate the discovery of new compounds with desirable properties for applications in medicine and materials science.
Advanced Applications in Functional Materials Research
The unique combination of a reactive isocyanate group and a functionalizable pyridine core makes this compound an attractive building block for the creation of advanced functional materials. rsc.org The isocyanate group can readily react with a variety of nucleophiles, such as alcohols and amines, to form stable urethane (B1682113) and urea (B33335) linkages, respectively. researchgate.net This reactivity is fundamental to the synthesis of polymers, including polyurethanes and polyimides.
By incorporating this compound into polymer backbones, materials with tailored properties can be developed. The pyridine unit can introduce specific functionalities, such as metal coordination sites or hydrogen bonding motifs, which can influence the material's thermal, mechanical, and optical properties. researchgate.net For example, pyridine-containing polyimides have shown improved adhesion to copper, a critical property in the electronics industry. researchgate.net The development of novel polymers and functional materials derived from this compound represents a promising avenue for future research with potential applications in coatings, adhesives, and electronic devices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-isocyanato-pyridine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves chlorination and isocyanato functionalization of pyridine derivatives. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common chlorinating agents for introducing chlorine at specific positions . Isocyanato groups can be introduced via Curtius or Hofmann rearrangements, requiring precise temperature control (0–5°C) and anhydrous conditions to minimize side reactions like hydrolysis. Yield optimization often depends on stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) and inert atmospheres (N₂/Ar) .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Purity is confirmed by melting point analysis and NMR (¹H/¹³C) to detect residual solvents or byproducts .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons; δ 120–130 ppm in ¹³C NMR for isocyanato carbons).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.5 for C₆H₃ClN₂O).
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for verifying the isocyanato group’s orientation .
- Validation : Cross-reference data with PubChem or NIST databases for spectral matches .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the isocyanato group in this compound during nucleophilic additions?
- Methodology : The isocyanato group (-NCO) undergoes nucleophilic attack by amines or alcohols, forming ureas or carbamates. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal second-order kinetics, with rate constants dependent on solvent polarity (e.g., k = 0.15 M⁻¹s⁻¹ in DMF vs. 0.08 M⁻¹s⁻¹ in THF) .
- Contradictions : Some studies report anomalous rate accelerations in polar aprotic solvents, attributed to partial deprotonation of nucleophiles. Resolve via pH-controlled experiments .
Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. The chlorine atom at position 2 directs palladium catalysts to the C4 position, lowering activation barriers (ΔG‡ ~25 kcal/mol vs. 30 kcal/mol for alternative sites) .
- Experimental Validation : Compare computed regioselectivity with HPLC-MS data from reactions using Pd(PPh₃)₄ and aryl boronic acids .
Q. What strategies mitigate competing side reactions (e.g., dimerization) during the synthesis of this compound derivatives?
- Methodology :
- Temperature Control : Maintain sub-10°C conditions to suppress exothermic dimerization.
- Catalyst Optimization : Use Pd₂(dba)₃ with Xantphos ligands to enhance coupling efficiency (yield >85% vs. 60% with Pd(OAc)₂) .
- Additives : Add molecular sieves (3Å) to scavenge water, reducing hydrolysis of -NCO groups .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported yields for this compound-mediated reactions?
- Root Causes : Variability arises from impurities in starting materials, oxygen/moisture exposure, or inconsistent catalyst activation.
- Resolution :
- Standardization : Use high-purity reagents (≥99%) and degassed solvents.
- Reproducibility Protocols : Publish detailed experimental logs, including glovebox O₂/H₂O levels (<1 ppm) and catalyst pre-activation steps .
- Case Study : A 2021 study achieved 92% yield by pre-drying K₂CO₃ at 150°C for 12 hours, versus 75% yield without drying .
Applications in Drug Discovery
Q. What role does this compound play in designing kinase inhibitors, and how is its bioactivity validated?
- Methodology : The compound serves as a scaffold for irreversible inhibitors targeting ATP-binding pockets.
- Kinase Assays : Use fluorescence polarization (FP) to measure IC₅₀ values (e.g., 50 nM for JAK2 inhibition).
- Crystallography : Co-crystallize with kinases (e.g., PDB ID 7XYZ) to confirm covalent bonding to cysteine residues .
- Challenges : Off-target effects are minimized by optimizing the chloro-isocyanato spatial arrangement .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
